molecular formula C11H6NNaO4S B6523586 Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate CAS No. 1052603-23-2

Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate

Cat. No.: B6523586
CAS No.: 1052603-23-2
M. Wt: 271.23 g/mol
InChI Key: TWPYHAIOQQLZFP-UHFFFAOYSA-M
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Description

Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is a chemical compound with the molecular formula C11H8N2O3SNa. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate typically involves the reaction of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

    Starting Material: 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

    Reagent: Sodium hydroxide (NaOH)

    Reaction Conditions: The reaction is typically conducted in an aqueous medium at a controlled temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
  • 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide
  • Indole-3-acetic acid

Uniqueness

Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is unique due to its sodium salt form, which enhances its solubility in aqueous solutions. This property makes it more suitable for certain biological and industrial applications compared to its non-sodium counterparts .

Properties

IUPAC Name

sodium;2-oxo-1H-benzo[cd]indole-6-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S.Na/c13-11-7-3-1-2-6-9(17(14,15)16)5-4-8(12-11)10(6)7;/h1-5H,(H,12,13)(H,14,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPYHAIOQQLZFP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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